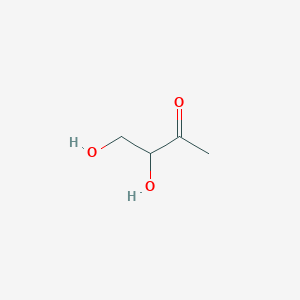
3,4-Dihydroxybutan-2-one
Descripción general
Descripción
3,4-Dihydroxybutan-2-one, also known as tetrolose, is an organic compound with the molecular formula C4H8O3 . It has a molecular weight of 104.11 .
Synthesis Analysis
The synthesis of 3,4-Dihydroxybutan-2-one involves several steps. One of the key enzymes involved in its synthesis is RibB (3,4-dihydroxy-2-butanone 4-phosphate synthase), a magnesium-dependent enzyme . This enzyme excises the C4 of D-ribulose-5-phosphate (D-Ru5P) as formate, generating the four-carbon substrate for lumazine synthase .Molecular Structure Analysis
The molecular structure of 3,4-Dihydroxybutan-2-one consists of 4 carbon atoms, 8 hydrogen atoms, and 3 oxygen atoms . The InChI key for this compound is SEYLPRWNVFCVRQ-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving 3,4-Dihydroxybutan-2-one are complex and involve multiple steps. The RibB enzyme plays a crucial role in these reactions . It dehydrates the first carbon and removes the fourth carbon of D-Ru5P to make the four-carbon substrate for lumazine synthase .Aplicaciones Científicas De Investigación
1. Carcinogenic Metabolite Studies
3,4-Dihydroxybutan-2-one derivatives, such as 1,2,3,4-diepoxybutane (DEB), have been studied for their role as carcinogenic metabolites. DEB, a metabolite of 1,3-butadiene, is known for modifying guanine within DNA and inducing A → T transversions, implying its role in mutagenesis at A:T base pairs (Seneviratne et al., 2010). This points to its potential mechanism of mutagenesis following exposure to 1,3-butadiene.
2. Biomaterials in Tissue Engineering
Polyhydroxyalkanoates (PHA), particularly poly 3-hydroxybutyrate (PHB) and related copolymers, which include derivatives of 3,4-dihydroxybutan-2-one, have been extensively used in the development of medical devices and tissue engineering. These materials offer favorable mechanical properties, biocompatibility, and biodegradability, making them suitable for a variety of biomedical applications (Chen & Wu, 2005).
3. Synthesis of Natural Products
Chemical and biochemical approaches have been explored for synthesizing substituted dihydroxybutanones, including 1,4-substituted 2,3-dihydroxybutan-1-one derivatives. These compounds are important building blocks in the synthesis of carbohydrates and other natural products, showcasing the versatility of 3,4-dihydroxybutan-2-one in synthetic chemistry (Al-Smadi et al., 2019).
4. Anticancer Agent Synthesis
The diastereoselective reduction of imines derived from (R)-3,4-dihydroxybutan-2-one has been studied for synthesizing anticancer agents. This reduction process yields aminodiol derivatives essential for the synthesis of the anticancer agent ES-285, indicating the potential of 3,4-dihydroxybutan-2-one in pharmacological applications (Allepuz et al., 2010).
5. Enolization and Autoxidation Studies
Studies on 3-hydroxybutan-2-one, a derivative of 3,4-dihydroxybutan-2-one, have revealed insights into the process of enolization and autoxidation. This research contributes to the understanding of chemical reactions involving this compound, particularly in acidic mediums (Lubach & Drenth, 2010).
6. DNA Structure Studies
3,4-Dihydroxybutan-2-one derivatives have been studied for their effects on DNA structure, particularly in the context of carcinogenesis. Research has focused on DNA oligomers containing site-specific and stereospecific exocyclic deoxyadenosine adducts of DEB, contributing to a deeper understanding of DNA damage and repair mechanisms (Seneviratne et al., 2010).
Propiedades
IUPAC Name |
3,4-dihydroxybutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c1-3(6)4(7)2-5/h4-5,7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYLPRWNVFCVRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30574380 | |
| Record name | 3,4-Dihydroxybutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30574380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydroxybutan-2-one | |
CAS RN |
57011-15-1 | |
| Record name | 3,4-Dihydroxybutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30574380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



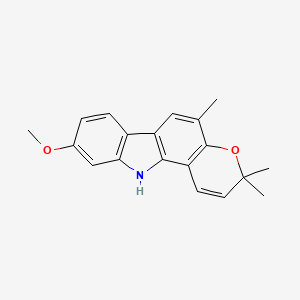
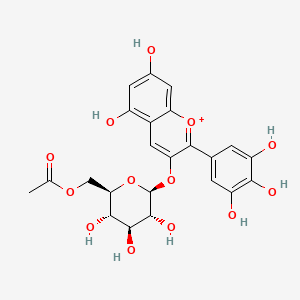
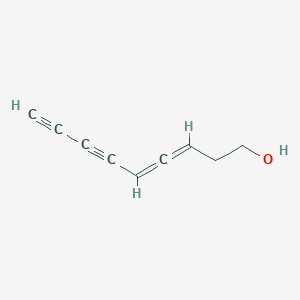
![(3S,8S,9S,10R,13R,14S,17R)-6-(diethylaminomethyl)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol;hydrochloride](/img/structure/B1255144.png)
![5-chlorospiro[indole-3,2'-[1,3]oxathiolan]-2(1H)-one](/img/structure/B1255145.png)


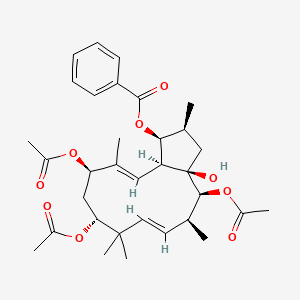
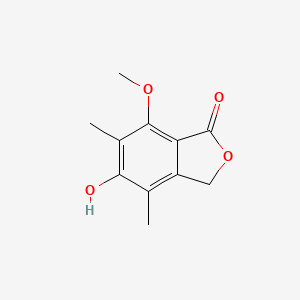

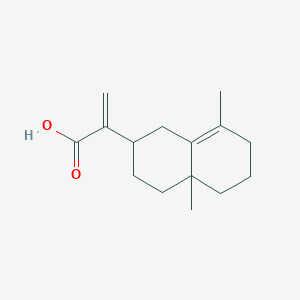
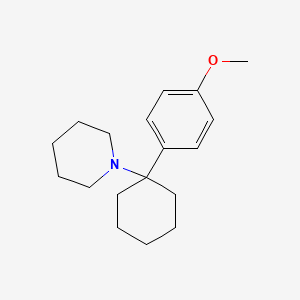
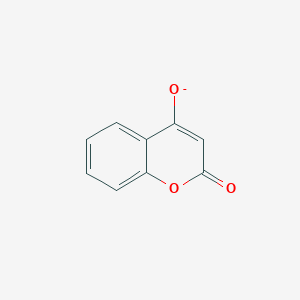
![2-[[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-[(E)-octadec-9-enoyl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B1255157.png)